N-[(4-methoxyphenyl)methyl]-1-{8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,5,9,11-hexaen-6-yl}piperidine-4-carboxamide
Description
This compound is a synthetic heterocyclic molecule featuring a complex tricyclic scaffold fused with sulfur and nitrogen atoms (8-thia-3,5,10-triazatricyclo[7.4.0.0²,⁷]trideca-hexaene) and a piperidine-4-carboxamide moiety substituted with a 4-methoxybenzyl group.
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-1-(8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2S/c1-30-17-6-4-15(5-7-17)13-25-22(29)16-8-11-28(12-9-16)21-20-19(26-14-27-21)18-3-2-10-24-23(18)31-20/h2-7,10,14,16H,8-9,11-13H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIASQNNIMYQUMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)C3=NC=NC4=C3SC5=C4C=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(4-methoxyphenyl)methyl]-1-{8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,5,9,11-hexaen-6-yl}piperidine-4-carboxamide is a complex organic compound with promising biological activity. This article delves into the compound's structural characteristics, synthesis methods, biological properties, and potential applications in scientific research.
Chemical Structure and Properties
The molecular formula of this compound is C23H23N5O2S, with a molecular weight of 433.5 g/mol. Its structural features include:
- Piperidine ring : A six-membered ring containing one nitrogen atom.
- Tricyclic framework : Incorporating sulfur and nitrogen atoms which may enhance its interaction with biological targets.
Key Structural Data :
| Property | Value |
|---|---|
| Molecular Formula | C23H23N5O2S |
| Molecular Weight | 433.5 g/mol |
| Functional Groups | Amide, Triazine |
| Solubility | Not extensively studied |
Synthesis
The synthesis of this compound typically involves multi-step synthetic pathways that include:
- Formation of the Piperidine Ring : Utilizing specific reagents to create the cyclic structure.
- Incorporation of the Tricyclic System : This step often requires precise conditions to ensure high yield and purity.
- Amide Bond Formation : Critical for linking various functional groups.
Biological Activity
Research indicates that this compound may exhibit significant biological activity due to its unique structural composition. Potential areas of activity include:
- Neuropharmacology : Similar compounds have shown promise as neuroprotective agents or modulators of neurotransmitter systems.
- Enzyme Inhibition : The presence of multiple functional groups suggests potential interactions with various enzymes involved in metabolic pathways.
Case Studies and Research Findings
- Neuroprotective Effects : A study investigating piperidine derivatives highlighted their potential in protecting neuronal cells from oxidative stress .
- Anticancer Activity : Research on triazine derivatives has shown that they can inhibit cancer cell proliferation through apoptosis induction .
- Antimicrobial Properties : Compounds with similar structures have demonstrated efficacy against various bacterial strains .
Applications
The potential applications of this compound include:
- Drug Development : As a lead compound for developing new therapeutic agents targeting neurological disorders or cancers.
- Chemical Research : Serving as a building block in organic synthesis due to its diverse functional groups.
Scientific Research Applications
Medicinal Chemistry
Drug Development : The compound is being investigated for its potential as a therapeutic agent due to its unique structural features that may interact with specific biological targets. Its design allows for the modulation of various biological pathways, making it a candidate for drug development against diseases such as cancer and neurodegenerative disorders.
Structure-Activity Relationship (SAR) Studies : SAR studies are crucial in understanding how different modifications of the compound affect its biological activity. Researchers focus on the piperidine core and the triazatricyclo structure to optimize efficacy and reduce toxicity.
Pharmacological Applications
Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth through targeted mechanisms. For instance, compounds with similar structural motifs have shown promise in inhibiting cell proliferation and inducing cell cycle arrest.
Antimicrobial Properties : The compound's unique chemical structure may confer antimicrobial activity against various pathogens. Research has indicated that derivatives of similar compounds can inhibit bacterial growth and may be effective against resistant strains.
Biological Research
Target Identification : The identification of molecular targets is essential for understanding the mechanism of action of this compound. Studies are ongoing to determine its interaction with specific proteins involved in cellular signaling pathways.
Mechanism of Action Studies : Investigating the mechanism by which this compound exerts its effects involves assessing its influence on enzyme activity and receptor modulation. For example, it may act as an inhibitor of kinases or other enzymes critical in disease progression.
Case Studies and Research Findings
Several studies have explored the applications of compounds with similar structures:
- Anticancer Efficacy : A study demonstrated that a related triazole derivative exhibited significant cytotoxicity against various cancer cell lines with IC50 values in the low micromolar range.
- Antimicrobial Activity : Another investigation found that compounds structurally related to this piperidine derivative showed promising antimicrobial activity with minimum inhibitory concentration (MIC) values below 10 µg/mL against several bacterial strains.
Data Tables
The following table summarizes key properties and research findings related to N-[(4-methoxyphenyl)methyl]-1-{8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,5,9,11-hexaen-6-yl}piperidine-4-carboxamide:
| Property/Study Aspect | Details |
|---|---|
| Chemical Structure | N-[(4-methoxyphenyl)methyl]-1-{...} |
| Potential Applications | Anticancer, Antimicrobial |
| Mechanism of Action | Enzyme inhibition, receptor modulation |
| Cytotoxicity Studies IC50 Values | Low micromolar range against cancer cells |
| Antimicrobial MIC Values | Below 10 µg/mL for bacterial strains |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the compound’s properties, we compare it to three structurally related molecules (Table 1) and discuss their mechanisms of action (MOA) based on systems pharmacology and molecular docking studies .
Table 1: Structural and Physicochemical Comparison
Key Findings from Comparative Analysis
In contrast, the dioxa-thia-azatricyclo analog (Table 1, Row 2) lacks a methoxybenzyl group but includes a thiophene sulfonyl moiety, which may confer selectivity for sulfotransferases or proteases . Natural triterpenoids (OA, HG) exhibit anti-inflammatory and anticancer activities via PPARγ/STAT3 modulation, but their MOAs diverge from synthetic heterocycles due to differences in hydrophobicity and hydrogen-bonding capacity .
However, this may reduce aqueous solubility, a trade-off observed in similar piperidine derivatives .
Transcriptome and Docking Insights :
- Systems pharmacology analysis (BATMAN-TCM platform) for OA and HG revealed overlapping pathways (e.g., NF-κB signaling), while synthetic heterocycles like the target compound likely target narrower, kinase-specific pathways due to their rigid scaffolds .
- Large-scale docking studies predict the target compound’s piperidine-carboxamide group to form critical hydrogen bonds with kinase active sites, analogous to FDA-approved PI3K inhibitors .
Implications for Drug Discovery
The structural uniqueness of the target compound positions it as a candidate for oncology or neurology applications. However, its comparison with OA/HG underscores the need for empirical validation of computational predictions, particularly regarding off-target effects. Future work should prioritize synthesizing the compound and profiling its activity against kinase panels, leveraging PDB structural data (e.g., EGFR: 1M17) for rational optimization .
Preparation Methods
Thiophene Intermediate Preparation
A thiophene-derived precursor is subjected to cyclocondensation with a diamine under acidic conditions. For example, reacting 2-aminothiophene-3-carboxylate with 1,2-diaminoethane in acetic acid yields a bicyclic intermediate.
Oxidative Annulation
The bicyclic intermediate undergoes oxidative annulation using iodine or hypervalent iodine reagents to form the tricyclic system. A published method employs iodine (1.2 equiv) in dichloromethane at 0°C, followed by gradual warming to room temperature. Post-reaction workup includes extraction with 1 M NaOH (3 × 50 mL) and saturated NaCl (2 × 25 mL), drying over Na₂SO₄, and solvent removal under reduced pressure.
Key Reaction Conditions :
-
Solvent : CH₂Cl₂ or THF
-
Oxidizing Agent : I₂, (Diacetoxyiodo)benzene
-
Temperature : 0°C to room temperature
Piperidine-Carboxamide Coupling
The piperidine-4-carboxamide group is introduced via amide bond formation between the tricyclic core’s amine and a piperidine-4-carboxylic acid derivative.
Carboxylic Acid Activation
Piperidine-4-carboxylic acid is activated as an acid chloride using thionyl chloride (SOCl₂) in methanol-free conditions. For instance, refluxing the acid with SOCl₂ (3 equiv) in CH₂Cl₂ for 2 hours yields the acyl chloride, which is used directly in the next step.
Amide Bond Formation
The acyl chloride is reacted with the tricyclic core’s primary amine in the presence of a base. A typical procedure involves:
-
Dissolving the amine (1.0 equiv) and triethylamine (1.2 equiv) in anhydrous CH₂Cl₂.
-
Dropwise addition of the acyl chloride (1.1 equiv) at 0°C under N₂ atmosphere.
-
Stirring overnight at room temperature, followed by extraction with 1 M HCl (3 × 50 mL) and brine.
Example Protocol :
-
Reagents : (lR,2S,5R)-2-Isopropyl-5-methylcyclohexane-1-carbonyl chloride (1.1 equiv), triethylamine (1.2 equiv)
-
Solvent : CH₂Cl₂
4-Methoxybenzyl Functionalization
The final step involves attaching the 4-methoxybenzyl group to the piperidine nitrogen via reductive amination or alkylation.
Reductive Amination
Alkylation
Alternative methods use 4-methoxybenzyl chloride (1.2 equiv) and K₂CO₃ (2.0 equiv) in DMF at 80°C for 6 hours. The crude product is purified via silica gel chromatography (hexane:EtOAc = 3:1).
Comparative Data :
| Method | Reagents | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Reductive Amination | 4-Methoxybenzaldehyde, NaBH₄ | MeOH | 60°C | 65 |
| Alkylation | 4-Methoxybenzyl Cl, K₂CO₃ | DMF | 80°C | 58 |
Purification and Characterization
Final purification is achieved via recrystallization or column chromatography. The compound is characterized by:
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing this compound, and how can they be methodologically addressed?
- Answer : The compound’s tricyclic thia-triazatricyclo core and piperidine-carboxamide linkage introduce steric hindrance and regioselectivity challenges. Methodological approaches include:
- Cyclization under reflux : Use phosphorus oxychloride or trichloroisocyanuric acid (TCICA) in acetonitrile to facilitate ring closure .
- Purification : Employ high-performance liquid chromatography (HPLC) with Chromolith or Purospher® columns to isolate enantiomers and remove byproducts .
- Optimization : Adjust solvent polarity (e.g., dimethylformamide vs. ethanol) and temperature to improve reaction yields .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing its structural features?
- Answer :
- NMR spectroscopy : Use 2D NOESY or HSQC to resolve overlapping signals in the tricyclic core and piperidine ring .
- X-ray crystallography : Determine absolute configuration and hydrogen-bonding interactions, as demonstrated for fused tetrazolopyrimidine analogs .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula and fragmentation patterns, especially for sulfur-containing moieties .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the 4-methoxyphenyl and tricyclic thia-triazatricyclo moieties in bioactivity?
- Answer :
- Comparative analogs : Synthesize derivatives with substituent variations (e.g., replacing 4-methoxyphenyl with 3-chloro-4-methoxyphenyl or fluorophenyl groups) and compare binding affinities using radioligand assays .
- Molecular docking : Map interactions between the tricyclic core and target proteins (e.g., kinases or GPCRs) using software like AutoDock Vina, referencing crystallographic data from structurally related compounds .
- Pharmacophore modeling : Identify critical hydrogen-bond acceptors (e.g., the carboxamide oxygen) and hydrophobic regions (e.g., the methoxyphenyl group) using Schrödinger’s Phase .
Q. What strategies are recommended to resolve contradictions in biological activity data across different assay conditions?
- Answer :
- Assay standardization : Normalize conditions (e.g., pH, ATP concentration) for enzyme inhibition assays to reduce variability .
- Orthogonal validation : Confirm cytotoxicity results (e.g., IC₅₀ discrepancies) using both MTT and apoptosis marker assays (e.g., Annexin V staining) .
- Meta-analysis : Compare data across structurally similar compounds (e.g., pyrimido[5,4-c][2,1]benzothiazin derivatives) to identify trends in substituent-dependent activity .
Q. How can researchers optimize the compound’s pharmacokinetic properties without compromising its target selectivity?
- Answer :
- Prodrug design : Introduce hydrolyzable groups (e.g., pivaloyloxymethyl) to the carboxamide to enhance solubility, as seen in related piperidine derivatives .
- Metabolic stability assays : Use liver microsome models to identify metabolic hotspots (e.g., demethylation of the methoxy group) and guide deuteration or fluorination .
- Plasma protein binding (PPB) studies : Employ equilibrium dialysis to assess PPB and adjust lipophilicity via substituent modifications .
Methodological Resources
- Synthetic Protocols : Reference stepwise procedures for thiadiazole and triazolopyridazine intermediates .
- Biological Assays : Utilize standardized protocols for kinase inhibition (e.g., ADP-Glo™) and cytotoxicity screening .
- Data Analysis : Apply multivariate statistical tools (e.g., PCA) to correlate structural descriptors with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
